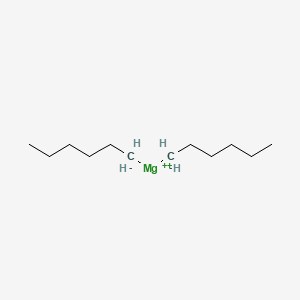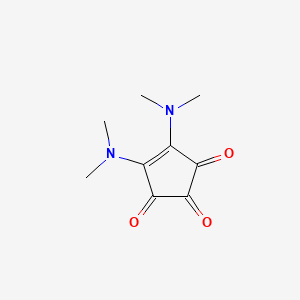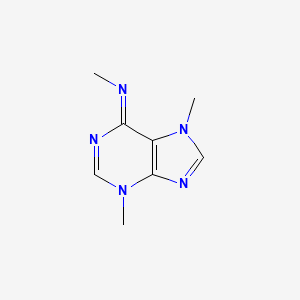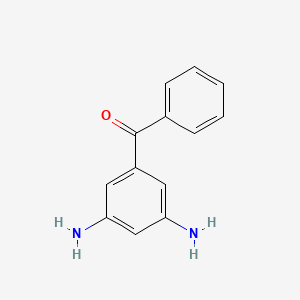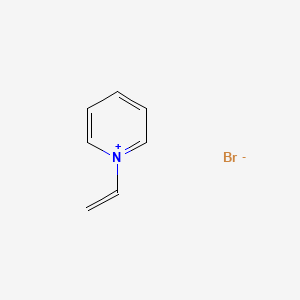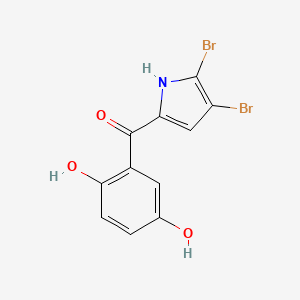
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is a compound that features a pyrrole ring substituted with bromine atoms and a phenyl ring with hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dibromo-1H-pyrrole-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a role in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar pyrrole ring but with a carboxylate group instead of a phenyl ring.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both bromine atoms on the pyrrole ring and hydroxyl groups on the phenyl ring. This combination of functional groups provides unique chemical reactivity and potential biological activity .
Propiedades
Número CAS |
50372-58-2 |
|---|---|
Fórmula molecular |
C11H7Br2NO3 |
Peso molecular |
360.99 g/mol |
Nombre IUPAC |
(4,5-dibromo-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H7Br2NO3/c12-7-4-8(14-11(7)13)10(17)6-3-5(15)1-2-9(6)16/h1-4,14-16H |
Clave InChI |
YKCQKCYNUIQPRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)C2=CC(=C(N2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



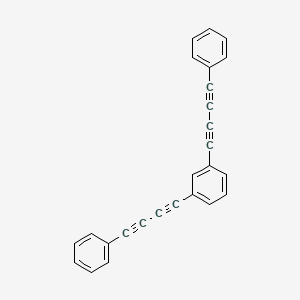
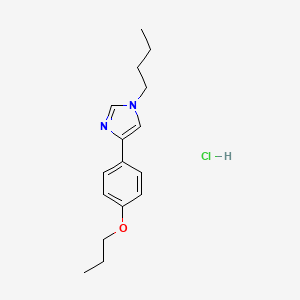
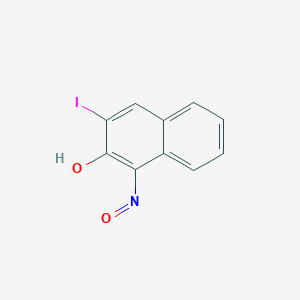
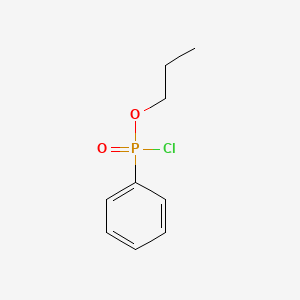
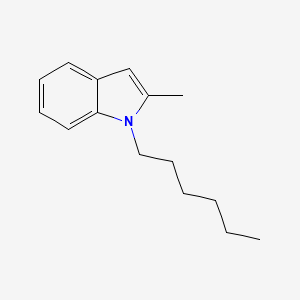

![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
